

Data Presentation: Inter-laboratory Comparison for Octane Analysis

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Compound of Interest

Compound Name: Octane-d18

Cat. No.: B101539

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The following table represents hypothetical yet realistic data from an inter-laboratory comparison study for the quantification of octane in a gasoline sample, using **Octane-d18** as an internal standard. Such studies are designed to assess the performance of different laboratories and methods.^[2]

Laboratory ID	Method	Reported Octane Concentration (mg/L)	Accuracy (%)	Precision (RSD %)	Limit of Detection (LOD) (µg/L)	Limit of Quantification (LOQ) (µg/L)
Lab A	GC-MS	85.2	99.1	2.5	5	15
Lab B	GC-MS	83.9	97.6	3.1	7	20
Lab C	GC-FID	88.1	102.4	4.5	10	30
Lab D	GC-MS/MS	86.5	100.6	1.8	2	5
Lab E	GC-MS	84.5	98.3	2.8	6	18

Assigned Value (Certified Reference Material): 86.0 mg/L

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of results. The primary technique for the analysis of volatile compounds like octane is gas chromatography coupled with mass spectrometry (GC-MS), which offers excellent separation and sensitivity.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Octane Quantification

This protocol is a generalized procedure for the quantification of octane in a liquid hydrocarbon matrix using **Octane-d18** as an internal standard.

1. Sample Preparation:

- A known volume of the gasoline sample is diluted with a suitable solvent (e.g., hexane).
- A precise amount of **Octane-d18** internal standard solution is added to the diluted sample. This is a critical step to correct for variations during sample preparation and analysis.[4]
- The sample is thoroughly mixed to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm x 0.25 μ m) or equivalent non-polar capillary column.
- Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: 10°C/min to 200°C.
 - Hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Data Acquisition: Selected Ion Monitoring (SIM) mode.
 - Octane (Analyte): m/z 57, 114
 - **Octane-d18** (Internal Standard): m/z 66, 132

3. Calibration:

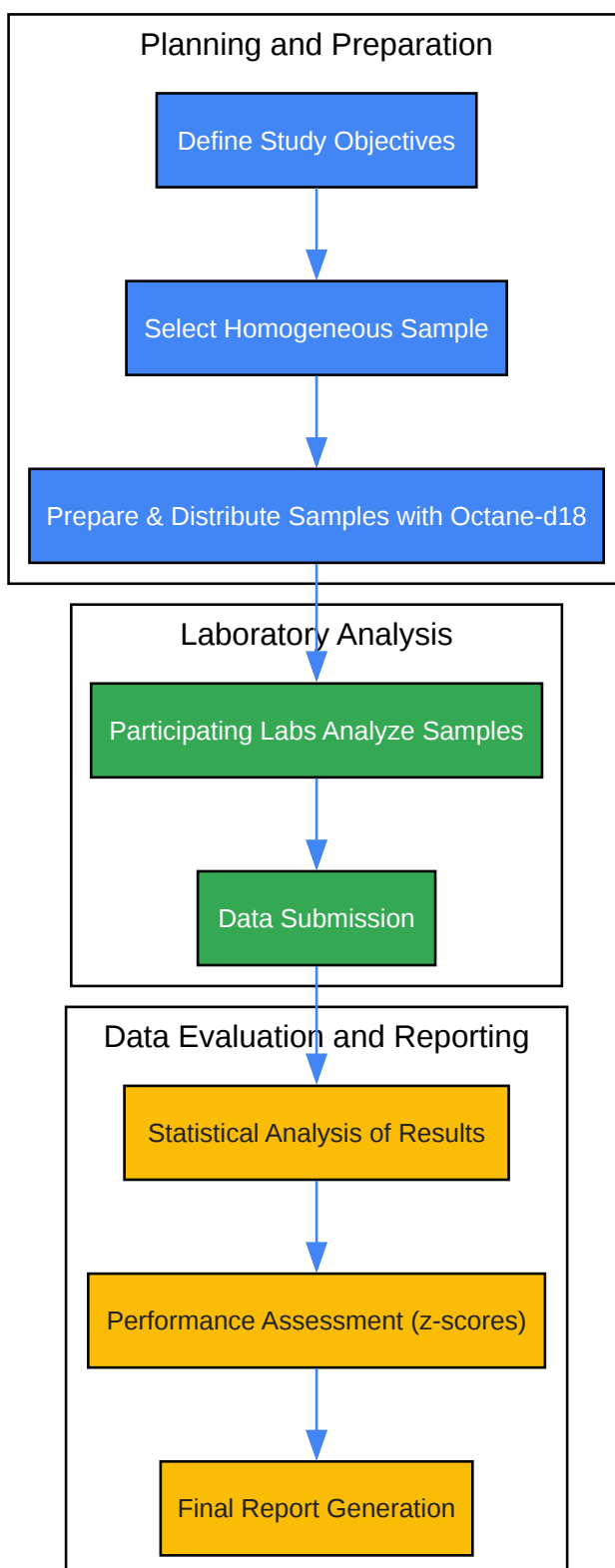
- A series of calibration standards are prepared containing known concentrations of octane and a constant concentration of **Octane-d18**.
- A calibration curve is generated by plotting the ratio of the peak area of the octane to the peak area of the **Octane-d18** against the concentration of octane.

4. Quantification:

- The prepared sample is injected into the GC-MS system.
- The peak areas of the characteristic ions for octane and **Octane-d18** are measured.
- The ratio of the peak areas is calculated and used to determine the concentration of octane in the sample from the calibration curve.

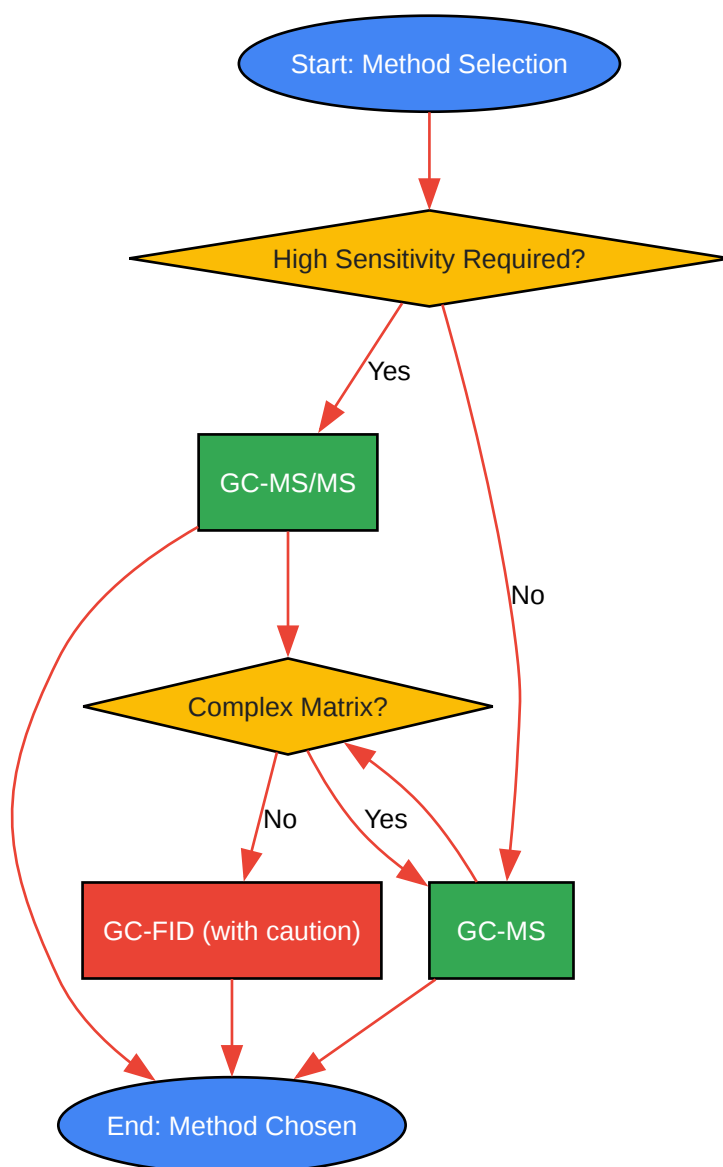
Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the context of inter-laboratory comparisons.



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Inter-laboratory Comparison Workflow



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Decision Tree for Analytical Method Selection

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